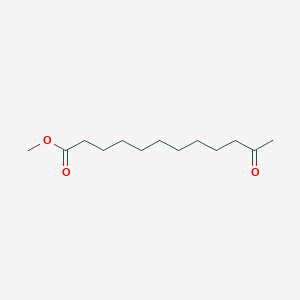
2,9-Bis(methylsulfanyl)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Bis(methylsulfanyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system with nitrogen atoms at positions 1 and 10. The addition of methylsulfanyl groups at positions 2 and 9 enhances the compound’s chemical properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(methylsulfanyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylsulfanyl reagents under specific conditions. One common method involves the use of methylthiolate anions in the presence of a base, such as sodium hydride, to facilitate the substitution reaction at the 2 and 9 positions of the phenanthroline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Bis(methylsulfanyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenanthroline derivatives without methylsulfanyl groups.
Substitution: Phenanthroline derivatives with various functional groups replacing the methylsulfanyl groups.
Aplicaciones Científicas De Investigación
2,9-Bis(methylsulfanyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions and developing anticancer agents.
Medicine: Explored for its antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2,9-Bis(methylsulfanyl)-1,10-phenanthroline depends on its application:
As a ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.
As a DNA intercalator: It inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the function of DNA-associated proteins.
As an antimicrobial agent: It interacts with microbial cell membranes or intracellular targets, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2,9-Bis(methylsulfanyl)tricyclo[9.3.1.14,8]hexadeca-1(15),4(16),5,7,11,13-hexaene : A compound with a similar structure but different ring system.
- Ethyl 2,9-bis(methylsulfanyl)-5H,6H,7H,9H-thieno[3,4-h]quinazoline-7-carboxylate : A compound with a similar functional group but different core structure.
Uniqueness
2,9-Bis(methylsulfanyl)-1,10-phenanthroline is unique due to its phenanthroline core, which provides specific electronic properties and coordination capabilities
Propiedades
Número CAS |
84490-73-3 |
|---|---|
Fórmula molecular |
C14H12N2S2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2,9-bis(methylsulfanyl)-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2S2/c1-17-11-7-5-9-3-4-10-6-8-12(18-2)16-14(10)13(9)15-11/h3-8H,1-2H3 |
Clave InChI |
KDAAJIRRCJAVNX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C=CC3=C2N=C(C=C3)SC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



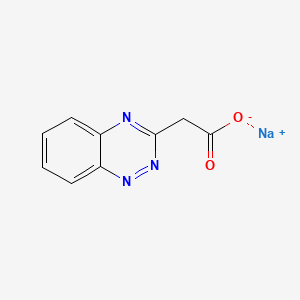
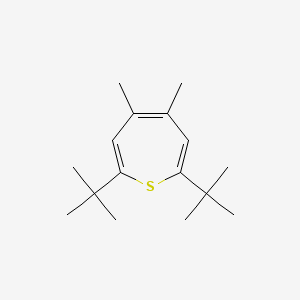
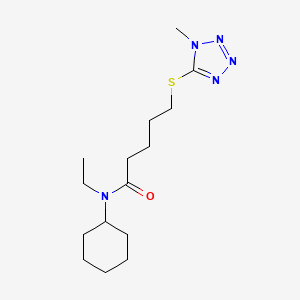
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
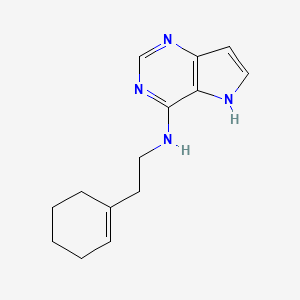
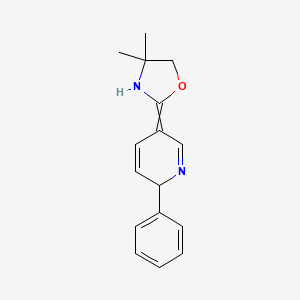

![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)

